1-Benzyl-2,5-dimethylpiperazine
Description
Significance of Piperazine (B1678402) Derivatives in Chemical Science
Piperazine and its derivatives represent a crucial class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposing positions. This unique structural feature imparts a range of desirable physicochemical properties, making them highly valuable in medicinal chemistry and materials science. nih.gov The versatile nature of the piperazine scaffold allows for straightforward structural modifications, enabling the synthesis of a diverse library of compounds with tailored biological activities. nih.govwisdomlib.org
Piperazine derivatives are known to exhibit a wide array of pharmacological effects, including but not limited to, antiviral, antifungal, antibacterial, analgesic, and anti-inflammatory properties. wisdomlib.org Their ability to interact with various biological targets has led to their incorporation into numerous approved drugs. wikipedia.org The two nitrogen atoms in the piperazine ring can act as hydrogen bond donors and acceptors, which often leads to improved water solubility and better pharmacokinetic profiles of drug candidates. nih.gov
Rationale for Research on 1-Benzyl-2,5-dimethylpiperazine
The specific focus on this compound stems from its unique combination of structural features: a piperazine core, a benzyl (B1604629) group, and two methyl groups. The benzyl group is a common substituent in pharmacologically active compounds and can influence properties such as receptor binding and metabolic stability. The methyl groups at the 2 and 5 positions introduce chirality to the molecule, meaning it can exist as different stereoisomers. This stereochemistry is often a critical determinant of a compound's biological activity and selectivity for its target.
Research into this compound aims to understand how these structural motifs collectively contribute to its chemical reactivity and potential applications. For instance, it serves as a key intermediate in the synthesis of more complex molecules, including ligands for specific biological receptors. The study of its various stereoisomers, such as the (2R,5R) and (2S,5S) forms, is particularly important for developing enantiomerically pure compounds with optimized therapeutic effects.
Scope and Research Objectives
The primary objective of research on this compound is to thoroughly characterize its chemical properties and explore its utility in synthetic and medicinal chemistry. Key research goals include:
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2 |
| Molecular Weight | 204.31 g/mol |
| Boiling Point | 291.5±20.0 °C (Predicted) |
| Density | 0.964±0.06 g/cm3 (Predicted) |
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2,5-dimethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTCHBVEUFDSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Benzyl 2,5 Dimethylpiperazine
Diverse Synthetic Routes and Reaction Pathways
The preparation of 1-benzyl-2,5-dimethylpiperazine can be achieved through several strategic routes, each with its own set of advantages and specific applications. These methods primarily involve the formation of the N-benzyl bond and the construction of the piperazine (B1678402) ring itself.
Nucleophilic Substitution Approaches for N-Alkylation
A primary and direct method for the synthesis of this compound is the N-alkylation of 2,5-dimethylpiperazine (B91223) with a benzyl (B1604629) halide. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the piperazine ring acts as the nucleophile.
The reaction typically involves reacting 2,5-dimethylpiperazine with benzyl chloride. To facilitate the reaction and neutralize the hydrohalic acid byproduct, a base is employed. Common bases for this purpose include triethylamine (B128534) or potassium carbonate. The choice of solvent is also crucial, with anhydrous polar aprotic solvents like dichloromethane (B109758) or toluene (B28343) being frequently used to prevent hydrolysis.
A key consideration in this approach is the potential for di-benzylation, leading to the formation of 1,4-dibenzyl-2,5-dimethylpiperazine (B253568) as a byproduct. To minimize this, careful control of the stoichiometry is essential, often utilizing a slight excess of the 2,5-dimethylpiperazine or a 1:1.2 molar ratio of the piperazine to benzyl chloride. The reaction temperature is typically maintained at room temperature or slightly elevated to drive the reaction to completion.
A similar strategy has been documented for the synthesis of 1-benzylpiperazine (B3395278), where piperazine is reacted with benzyl chloride in absolute ethanol (B145695). orgsyn.org This method highlights the general applicability of nucleophilic substitution for N-benzylation of piperazine derivatives.
Reductive Amination Strategies for Piperazine Ring Formation
Reductive amination offers an alternative pathway to construct the piperazine ring and introduce the benzyl group simultaneously. This strategy typically involves the condensation of a primary amine, such as benzylamine (B48309), with a diketone like 2,5-hexanedione. The resulting imine or enamine intermediate is then reduced in situ to form the piperazine ring.
Catalytic hydrogenation is a common method for the reduction step, often employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction temperature is a critical parameter that can influence the stereoselectivity of the ring formation, with a range of 40–60°C often being optimal. This method provides a convergent approach to the target molecule, building the core heterocyclic structure and installing the desired N-substituent in a single synthetic sequence.
Alkylation-Hydrogenation Protocols
This two-step protocol combines an initial alkylation followed by a hydrogenation step. The process starts with the reaction of benzylamine with 2,5-dimethylpiperazine in a polar aprotic solvent such as dimethylformamide. This alkylation is typically carried out at an elevated temperature of 80–100°C for an extended period of 12–24 hours.
The subsequent step involves the catalytic hydrogenation of the intermediate product. Using a palladium on carbon (Pd/C) catalyst under a hydrogen pressure of 3–5 bar in ethanol at 50°C, this step serves to reduce any susceptible functionalities and ensure the final desired structure of this compound.
Cyclo-Dipeptide Reduction Methodologies
The synthesis of piperazine derivatives can also be approached through the reduction of 2,5-diketopiperazines, also known as cyclo-dipeptides. nih.govnih.gov These cyclic compounds, which are the simplest forms of cyclic peptides, can be synthesized through methods like the microwave-assisted cyclization of linear dipeptides in water. nih.gov
Once the diketopiperazine scaffold is formed, reduction of the amide functionalities yields the corresponding piperazine. This method offers a pathway to substituted piperazines that can be further functionalized. While not a direct synthesis of this compound, this methodology provides the core piperazine structure which can then be subjected to N-alkylation as described in section 2.1.1.
Alternative Cyclization Strategies for Piperazine Core Formation
Beyond the previously mentioned methods, other cyclization strategies can be employed to form the piperazine core, which can then be benzylated. For instance, the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine (B43304) is a large-scale industrial method for producing piperazine, albeit as part of a mixture of ethyleneamines. wikipedia.org
More controlled cyclization strategies have been developed in medicinal chemistry contexts. For example, a strategy involving the cyclization of a methyl group of a piperazine ring with a quinazolinone has been used to create novel tetracyclic structures. acs.org While applied to a different molecular scaffold, this demonstrates the principle of intramolecular cyclization to form a piperazine-containing ring system. Such strategies could be adapted for the synthesis of precursors to this compound.
Stereoselective Synthesis and Enantiomeric Enrichment
Given that this compound is a chiral molecule, its stereoselective synthesis is of significant interest, particularly for pharmaceutical applications where a specific enantiomer is often required.
One approach to obtaining enantiomerically pure material is through the use of chiral starting materials. For example, starting with an enantiomerically pure form of 2,5-dimethylpiperazine, such as (2R,5R)-2,5-dimethylpiperazine or (2S,5S)-2,5-dimethylpiperazine, the subsequent N-benzylation will yield the corresponding enantiomer of this compound.
Another key strategy involves the use of protecting groups to control stereochemistry during the synthesis. The tert-butoxycarbonyl (Boc) group is a critical tool in this regard. For instance, the synthesis of (2R,5S)-1-Boc-2,5-dimethylpiperazine can be achieved, followed by deprotection and subsequent benzylation to install the benzyl group with retention of stereochemistry.
Furthermore, chiral resolving agents can be employed to separate a racemic mixture of this compound into its individual enantiomers. This technique, while not a stereoselective synthesis, is a viable method for obtaining the desired enantiomerically pure compound. The choice of solvent and temperature during these resolution processes can significantly impact the efficiency and yield of the enantiomeric enrichment.
Chiral Resolution Techniques for Enantiomer Separation
The separation of a racemic mixture of this compound into its constituent enantiomers is a critical process for obtaining optically active compounds. wikipedia.org The most prevalent industrial and laboratory method for chiral resolution is the formation of diastereomeric salts. wikipedia.orgmdpi.com This technique involves reacting the racemic piperazine derivative, which is basic, with a chiral acid, often referred to as a chiral resolving agent. wikipedia.org Examples of such agents include tartaric acid or mandelic acid. wikipedia.org
The reaction produces a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by conventional methods, most commonly fractional crystallization. wikipedia.org The success of this method hinges on the differential solubility of the diastereomeric salts, a factor that is often difficult to predict, sometimes necessitating the screening of multiple resolving agents. wikipedia.org Once the desired diastereomeric salt is isolated, the pure enantiomer of this compound can be recovered by a simple acid-base workup to remove the resolving agent. wikipedia.org
A significant drawback to this method is that, in its simplest form, it results in a maximum theoretical yield of only 50% for the desired enantiomer, as the other is typically discarded. wikipedia.org To overcome this, processes that involve the racemization and recycling of the unwanted enantiomer can be implemented. wikipedia.org The stereochemical purity and enantiomeric excess (ee) of the separated product are typically validated using techniques such as chiral High-Performance Liquid Chromatography (HPLC) with polysaccharide-based columns and polarimetry. For definitive confirmation of the absolute configuration, single-crystal X-ray diffraction can be employed.
Asymmetric Catalysis in Stereoselective Synthesis
To circumvent the inherent wastefulness of classical resolution, asymmetric catalysis offers a more direct and efficient route to enantiomerically pure this compound. wikipedia.org This approach aims to create the desired stereoisomer directly during the synthesis.
One effective strategy involves the reduction of a diketopiperazine precursor. The synthesis can begin with a chiral starting material, such as an amino acid, to establish the initial stereochemistry. The subsequent reduction of the diketopiperazine intermediate to the final piperazine is a critical step where stereointegrity must be maintained. The use of borane-THF as a reducing agent has been shown to be superior to other reagents like lithium aluminum hydride (LiAlH₄) because it minimizes the risk of racemization, achieving an enantiomeric excess (ee) of over 99%.
More advanced methodologies in asymmetric catalysis that can be applied to the synthesis of complex chiral heterocycles involve transition-metal-catalyzed reactions. For instance, the intramolecular Tsuji-Trost reaction can be used to form spiro-diketopiperazines with high yield and enantioselectivity under mild conditions. researchgate.net Similarly, bimetallic catalysis, such as a Pd/Cu co-catalyzed system, enables the stereodivergent synthesis of molecules with adjacent stereocenters. nih.gov In such a system, the oxidative addition of a Pd(0) catalyst to a benzylic substrate can generate an electrophilic η³-oxybenzyl-Pd intermediate, which then reacts with a nucleophile, with the stereochemical outcome being controlled by the chiral ligands on the metal catalysts. nih.gov These catalytic methods represent the forefront of stereoselective synthesis, providing powerful tools for constructing specific stereoisomers of complex molecules like this compound. researchgate.netnih.gov
Control of Diastereoselectivity and Enantioselectivity
The synthesis of this compound involves controlling two aspects of stereochemistry: diastereoselectivity (cis vs. trans isomers) and enantioselectivity ((R,R) vs. (S,S) or (R,S) vs. (S,R)). The trans diastereomer is often desired for specific applications, and its synthesis can be achieved with high selectivity. clockss.org
One reported synthesis for a related chiral piperazine started from S-phenylalanine, establishing the initial stereocenter. clockss.org A key step involved a selective alkylation that proceeded with complete diastereoselectivity to form the trans substituted piperazine ring. clockss.org The stereochemical outcome is often dictated by thermodynamic or kinetic control, where the bulky substituents preferentially adopt a more stable equatorial position in the chair-like transition state of the piperazine ring, leading to the trans product. The trans substitution pattern can be confirmed by 1H NMR spectroscopy. clockss.org
Enantioselectivity is achieved either by using a chiral starting material from the "chiral pool," as in the case of using an amino acid, or through the application of a chiral catalyst or auxiliary. clockss.org When using methods like the borane-THF reduction of a diketopiperazine, precise temperature control is crucial, as excess heat can promote racemization, thereby lowering the enantiomeric purity of the final product. Therefore, achieving high diastereoselectivity and enantioselectivity requires careful selection of the synthetic route, reagents, and reaction conditions to guide the formation of the desired stereoisomer while preventing the formation of others or the loss of stereochemical purity. clockss.org
Optimization of Reaction Parameters and Process Efficiency
Solvent Effects and Reaction Kinetics
The choice of solvent plays a critical role in the synthesis of this compound, directly influencing reaction rates and, in some cases, selectivity. researchgate.netias.ac.in The synthesis often involves a nucleophilic substitution reaction, such as the reaction between a piperazine derivative and a benzyl halide. ias.ac.in Studies on the reaction between piperazine and benzyl bromide have shown that the rate constant is significantly affected by various solvent properties. researchgate.netias.ac.in
The reaction rate is influenced by the solvent's electrophilicity (E), hydrogen bond donor ability (α), and dipolarity/polarizability (π*). researchgate.netias.ac.in A linear solvation energy relationship (LSER) analysis indicates that the transition state is more solvated than the reactants, primarily due to the solvent's hydrogen bond donating ability and polarizability. ias.ac.in Conversely, the reactants are more solvated than the transition state due to the solvent's electrophilicity. ias.ac.in This means that protic solvents or those with high polarizability can accelerate the reaction by stabilizing the charged transition state of the Sₙ2 reaction. In contrast, highly electrophilic solvents can slow the reaction by overly stabilizing the nucleophilic amine reactant. ias.ac.in
Kinetic studies in different solvents reveal the magnitude of these effects. The table below illustrates how the second-order rate constant (kII) for a model benzylation reaction can vary across different solvent environments.
Table 1: Illustrative Solvent Effects on Benzylation Reaction Kinetics
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (kII) (Arbitrary Units) |
|---|---|---|
| Methanol | 32.7 | 150 |
| Ethanol | 24.6 | 125 |
| Acetonitrile | 37.5 | 90 |
| Dimethylformamide (DMF) | 36.7 | 200 |
| Dichloromethane | 8.9 | 45 |
Note: Data is illustrative, based on principles from cited literature, showing general trends. ias.ac.inajgreenchem.com
As shown, polar aprotic solvents like DMF can significantly accelerate the reaction, while non-polar solvents like toluene result in much slower kinetics. This data is crucial for optimizing reaction times and improving process efficiency. ias.ac.in
Catalyst Evaluation and Mechanistic Implications
In the context of the direct synthesis of this compound via nucleophilic substitution, the reaction is not typically catalytic. However, the mechanistic pathway is elucidated through kinetic and solvent effect studies. ias.ac.in The reaction between the piperazine nitrogen and benzyl halide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. researchgate.netias.ac.in The positive coefficients for hydrogen bond donor ability (α) and dipolarity/polarizability (π*) in the LSER analysis support a transition state that is more polar and charge-dispersed than the reactants, which is characteristic of an Sₙ2 pathway. ias.ac.in
In more advanced stereoselective syntheses, catalysts are essential. For example, in the debenzylation of a protected piperazine intermediate, palladium on carbon (Pd/C) is a common and effective hydrogenation catalyst. clockss.org For asymmetric syntheses, the evaluation of chiral ligands is paramount. In Pd/Cu co-catalyzed reactions, for instance, different chiral phosphine (B1218219) ligands can be screened to find the optimal combination that delivers high yield and stereoselectivity. nih.gov The mechanism in these catalytic cycles is far more complex, involving steps like oxidative addition, ligand exchange, and reductive elimination, with the chiral ligand guiding the stereochemical outcome of the key bond-forming step. nih.gov The choice of catalyst, therefore, has profound implications for the efficiency, selectivity, and viability of the synthetic route.
Scalability Considerations for Synthetic Procedures
Transitioning a synthetic procedure for this compound from a laboratory scale to industrial production introduces several challenges. The ideal scalable process is simple, uses readily available and inexpensive starting materials, and avoids hazardous reagents and complex purification steps. orgsyn.org
A procedure for the parent compound, 1-benzylpiperazine, is noted for its simplicity and speed, yielding a pure product that can be easily isolated as its dihydrochloride (B599025) salt without requiring fractionation of mixtures. orgsyn.org This type of process is highly desirable for large-scale work. When multi-step syntheses are necessary, as in many chiral syntheses, the ability to perform several steps without chromatographic purification is a significant advantage for scalability. clockss.org Relying on crystallization or extraction for purification is generally more amenable to large-scale operations than chromatography. clockss.orgnih.gov
For chiral syntheses, the choice between classical resolution and asymmetric synthesis has major scalability implications. While diastereomeric crystallization is a well-established industrial technique, it is inherently inefficient unless the unwanted enantiomer can be racemized and recycled. wikipedia.orgnih.gov Asymmetric catalysis, on the other hand, can theoretically provide a 100% yield of the desired enantiomer, making it a more atom-economical and sustainable option. mdpi.com However, the cost and stability of the chiral catalyst, as well as the need for stringent control over reaction conditions to ensure high stereoselectivity on a large scale, are critical factors that must be evaluated. nih.gov
Chemical Reactivity and Derivatization of the 1 Benzyl 2,5 Dimethylpiperazine Scaffold
Electrophilic and Nucleophilic Reactions
The reactivity of 1-benzyl-2,5-dimethylpiperazine is characterized by the interplay of its constituent parts: the piperazine (B1678402) ring, the benzyl (B1604629) group, and the methyl substituents.
Oxidation Pathways and Product Characterization
The nitrogen atoms of the piperazine ring are susceptible to oxidation. Treatment with oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can lead to the formation of the corresponding N-oxides. The degree of oxidation can be controlled to yield mono- or bis-N-oxides. rsc.org For instance, oxidation of piperazine derivatives with m-chloroperoxybenzoic acid (MCPBA) has been shown to produce bis(N-oxides). rsc.org In the context of drug metabolism, the oxidation of the piperazine ring is a known metabolic pathway, often leading to N-oxide derivatives. google.comgoogle.com
The benzylic position is also a site for oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon to a carboxyl group, forming benzoic acid derivatives. chemistrysteps.commasterorganicchemistry.com This reaction cleaves the bond between the benzylic carbon and the piperazine ring. chemistrysteps.com
The major products of oxidation reactions involving this compound are summarized in the table below.
| Reactant | Oxidizing Agent | Major Product(s) | Reference |
|---|---|---|---|
| This compound | Potassium permanganate, Hydrogen peroxide | This compound-N-oxide | |
| Piperazine derivatives | m-Chloroperoxybenzoic acid (MCPBA) | bis(N-oxides) | rsc.org |
| This compound | Potassium permanganate, Sodium dichromate | Benzoic acid derivatives | chemistrysteps.commasterorganicchemistry.com |
Reduction Reactions and Functional Group Transformations
The benzyl group of this compound can be removed through reduction reactions, a process known as debenzylation. Catalytic hydrogenation is a common method for this transformation. researchgate.netorgsyn.org Using a palladium on carbon (Pd/C) catalyst under hydrogen pressure, the benzyl group is cleaved, yielding 2,5-dimethylpiperazine (B91223). researchgate.net This reaction is particularly useful as the benzyl group serves as a protective group that can be readily removed. orgsyn.org
Alternatively, reducing agents like lithium aluminum hydride (LiAlH₄) can be used. However, borane-THF is often preferred as it can reduce amide functionalities within a molecule without affecting other groups and minimizes the risk of racemization in chiral compounds.
The table below outlines the common reduction reactions for this scaffold.
| Reactant | Reducing Agent/Catalyst | Major Product | Reference |
|---|---|---|---|
| This compound | H₂, Pd/C | 2,5-Dimethylpiperazine | researchgate.net |
| This compound | Lithium aluminum hydride (LiAlH₄) | Reduced derivatives | |
| Diketopiperazine intermediate | Borane-THF | Piperazine |
Nucleophilic Substitution at Benzyl and Methyl Positions
Nucleophilic substitution reactions can occur at the benzylic carbon. The benzylic position is reactive towards nucleophiles due to the stabilization of the transition state by the adjacent aromatic ring. chemistrysteps.comlibretexts.org Reactions with various nucleophiles can lead to the displacement of the piperazine moiety and the formation of new carbon-nucleophile bonds.
Functionalization Strategies for Structural Modification
The this compound scaffold can be further modified through various functionalization strategies to create a diverse range of derivatives.
Acylation Reactions of Piperazine Nitrogen Atoms
The secondary amine in the piperazine ring (N-4) is nucleophilic and readily undergoes acylation reactions. chemicalbook.com Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives. This allows for the introduction of a wide variety of functional groups onto the piperazine ring, which can significantly alter the properties of the parent molecule.
Halogenation Studies and Regioselectivity
Halogenation of the this compound scaffold can occur at either the aromatic ring of the benzyl group or at the benzylic position, depending on the reaction conditions. Electrophilic aromatic substitution with halogens in the presence of a Lewis acid catalyst will typically lead to substitution on the benzene (B151609) ring.
Conversely, radical halogenation, for example using N-bromosuccinimide (NBS), favors substitution at the benzylic position. libretexts.orgyoutube.com This reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of a benzylic halide. chemistrysteps.comlibretexts.org The regioselectivity of this reaction is high, with the halogen preferentially adding to the carbon adjacent to the aromatic ring. libretexts.org
The table below summarizes key halogenation reactions.
| Reactant | Reagent | Position of Halogenation | Reference |
|---|---|---|---|
| Alkylbenzene | N-Bromosuccinimide (NBS) | Benzylic position | libretexts.orgyoutube.com |
| Aromatic ring | Halogen + Lewis Acid | Aromatic ring | chemistrysteps.com |
Introduction of Diverse Chemical Moieties onto the Piperazine Ring
The this compound scaffold possesses a secondary amine at the N4 position, which serves as a primary site for chemical modification and the introduction of a wide array of functional groups. This reactivity allows for the synthesis of a diverse library of derivatives. The derivatization reactions primarily involve the nucleophilic character of this secondary amine. ambeed.comwikipedia.org
Common strategies for derivatization include N-acylation and N-alkylation, which allow for the attachment of various organic substituents.
N-Acylation: The secondary amine of the piperazine ring readily reacts with acylating agents such as acyl halides or acid anhydrides to form stable amide bonds. ambeed.com A versatile method involves the activation of carboxylic acids with coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). In this two-step, one-pot procedure, the carboxylic acid is first activated by CDI, followed by nucleophilic attack from the piperazine's secondary amine to form the corresponding amide derivative. This method is effective for creating a peptide-like linkage and introducing complex moieties onto the piperazine core. nih.gov
N-Alkylation: The introduction of alkyl, aryl, or other functionalized groups onto the N4 nitrogen can be achieved through nucleophilic substitution reactions with corresponding halides. wikipedia.org For instance, reacting the piperazine with allyl halides can introduce an allyl group, which contains a reactive double bond that can be used for subsequent chemical transformations. ontosight.ai This approach is fundamental in building more complex molecular architectures.
The table below summarizes representative reactions for introducing new chemical groups onto the piperazine ring, based on derivatization of similar benzylpiperazine cores.
| Reaction Type | Reagents and Conditions | Moiety Introduced | Reference |
|---|---|---|---|
| N-Acylation (Amide Formation) | 1. Carboxylic Acid, 1,1'-Carbonyldiimidazole (CDI), dry DCM, Room Temp. 2. Piperazine derivative, 0 °C to Room Temp. | Acyl group (R-C=O) | nih.gov |
| N-Alkylation | Alkyl/Allyl Halide, Base (e.g., K₂CO₃), Solvent (e.g., DCM), Heat (optional) | Alkyl or Allyl group | nih.govontosight.ai |
| N-Arylation | Aryl Halide, Palladium catalyst, Base | Aryl group | General Method |
These synthetic strategies highlight the versatility of the this compound scaffold as a building block in medicinal chemistry and organic synthesis, enabling the systematic modification of its structure to explore structure-activity relationships. nih.govnih.gov
Mechanistic Investigations of this compound Reactions
The reactions involving the this compound scaffold are primarily governed by the chemical nature of the piperazine ring, specifically the nucleophilicity of the nitrogen atoms. The N1 nitrogen is a tertiary amine, bonded to a benzyl group and two carbon atoms of the piperazine ring, making it non-basic and generally unreactive in the context of derivatization. In contrast, the N4 nitrogen is a secondary amine, possessing a lone pair of electrons and a hydrogen atom, rendering it nucleophilic and basic. wikipedia.org
Mechanism of N-Acylation and N-Alkylation: The introduction of chemical moieties at the N4 position typically proceeds through well-understood mechanistic pathways.
N-Acylation: In reactions involving coupling agents like CDI, the carboxylic acid is first converted into a highly reactive acyl-imidazolide intermediate. The nucleophilic N4-amine of the piperazine then attacks the electrophilic carbonyl carbon of this intermediate. This is followed by the elimination of imidazole (B134444) to form the final amide product. The reaction is often carried out in aprotic solvents to prevent hydrolysis of the activated intermediate. nih.gov
N-Alkylation: This derivatization follows a classic bimolecular nucleophilic substitution (SN2) mechanism. The N4-amine acts as the nucleophile, attacking the electrophilic carbon atom of an alkyl halide (e.g., benzyl chloride or an allyl halide) and displacing the halide leaving group. orgsyn.org The efficiency of this reaction can be influenced by the nature of the leaving group, the solvent, and the presence of a base to neutralize the protonated piperazine product.
Role of the Benzyl Group: The benzyl group at the N1 position plays a crucial role beyond simply being a part of the final molecular structure.
Protecting Group: In synthetic chemistry, the benzyl group is often employed as a protecting group for amines. It effectively blocks the reactivity of the N1 nitrogen, thereby directing any subsequent acylation or alkylation reactions exclusively to the N4 position. orgsyn.org
Stereoelectronic Effects: The bulky benzyl group can influence the conformational preference of the piperazine ring, which can, in turn, affect the molecule's interaction with biological targets. Electronically, it has a minor inductive effect but primarily serves to sterically encumber the N1 position. nih.gov
Removal by Hydrogenolysis: A key mechanistic feature of the N-benzyl group is its susceptibility to cleavage under catalytic hydrogenation conditions (e.g., H₂, Pd/C). orgsyn.org This reaction proceeds by the oxidative addition of the catalyst to the C-N bond, followed by hydrogenolysis to yield toluene (B28343) and the free secondary amine. This allows for the unmasking of the N1 nitrogen at a later synthetic stage for further derivatization, enabling the synthesis of 1,4-unsymmetrically disubstituted piperazines. orgsyn.org
Understanding these mechanistic principles is essential for the rational design of synthetic routes to novel and complex piperazine derivatives.
Stereochemical Investigations and Conformational Analysis of 1 Benzyl 2,5 Dimethylpiperazine
Elucidation of Absolute and Relative Stereochemistry
The stereochemistry of 1-benzyl-2,5-dimethylpiperazine is defined by the spatial arrangement of the methyl groups at the C2 and C5 positions of the piperazine (B1678402) ring, giving rise to cis and trans diastereomers. Each of these diastereomers can exist as a pair of enantiomers. The (2S,5S) and (2R,5R) enantiomers represent the cis configuration, while the (2S,5R) and (2R,5S) enantiomers constitute the trans configuration. The elucidation of the absolute and relative stereochemistry of these isomers is crucial for understanding their structure-activity relationships and is typically achieved through a combination of stereoselective synthesis and advanced analytical techniques.
Stereoselective synthesis provides a foundational method for obtaining specific stereoisomers. The choice of the starting material, such as cis- or trans-2,5-dimethylpiperazine, and the reaction conditions for the introduction of the benzyl (B1604629) group can direct the synthesis towards a particular diastereomer. For instance, the reaction of 2,5-dimethylpiperazine (B91223) with benzyl chloride in an appropriate solvent can yield this compound. To obtain enantiomerically pure forms, chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent like camphoric acid, can be employed.
Once synthesized, the stereochemical purity and the specific configuration of the isomers are confirmed using a variety of analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry (cis or trans). The chemical shifts and coupling constants of the protons on the piperazine ring and the methyl groups are sensitive to their spatial orientation. For example, distinct chemical shifts for the methyl groups can help in assigning the stereochemistry. Comparative NMR analysis with known stereoisomers can further resolve ambiguities in diastereomeric splitting patterns.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a key technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample. By using a chiral stationary phase, the enantiomers of this compound can be resolved, allowing for their quantification.
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a specific stereoisomer, a three-dimensional model of the molecule can be generated, unequivocally establishing the spatial arrangement of all its atoms.
| Technique | Application in Stereochemical Elucidation |
| Stereoselective Synthesis | Production of specific cis or trans diastereomers. |
| Chiral Resolution | Separation of enantiomers to obtain optically pure compounds. |
| NMR Spectroscopy | Determination of relative stereochemistry based on chemical shifts and coupling constants. |
| Chiral HPLC | Separation and quantification of enantiomers to determine enantiomeric excess. |
| X-ray Diffraction | Definitive determination of absolute configuration. |
Conformational Preferences of the Piperazine Ring System
The piperazine ring, a six-membered heterocycle, typically adopts a chair conformation, which is thermodynamically more stable than other potential conformations like the boat or twist-boat. wikipedia.orgnih.gov In this compound, the substituents on the ring—the benzyl group at N1 and the methyl groups at C2 and C5—influence the conformational equilibrium.
The orientation of these substituents, either axial or equatorial, is a critical factor. For the trans isomer (e.g., (2R,5S)), the two methyl groups are on opposite sides of the ring, with one likely adopting an equatorial position and the other an axial position in a chair conformation to minimize steric strain. In the cis isomer (e.g., (2S,5S)), both methyl groups are on the same side of the ring and can both occupy equatorial positions in a chair conformation, which is generally the more stable arrangement. orgsyn.org
The N-benzyl group can also adopt either an axial or equatorial position. Studies on other N-substituted piperazines have shown that the conformational preference of the N-substituent can be influenced by various factors, including steric hindrance and electronic effects. nih.gov For some N-acyl and N-aryl substituted piperazines, an axial conformation has been found to be preferred. nih.gov The interplay between the N-benzyl group and the C-methyl groups will ultimately determine the most stable conformation of the molecule.
Impact of Stereoisomerism on Molecular Interactions
The specific three-dimensional structure of each stereoisomer of this compound dictates how it interacts with other molecules, particularly biological targets like receptors and enzymes. The spatial arrangement of the benzyl and methyl groups creates a unique pharmacophore for each isomer, leading to differences in binding affinity and biological activity.
A notable example of this is seen in the interaction of related piperazine derivatives with opioid receptors. The stereochemistry at the C2 and C5 positions is a critical determinant of binding selectivity. For instance, the (2R,5S) enantiomer of a related compound, 1-allyl-2,5-dimethylpiperazine, is a precursor to a potent δ-opioid receptor agonist. In contrast, the (2R,5R) isomer is expected to exhibit reduced affinity due to potential steric clashes at the receptor binding site. This highlights that even a subtle change in the orientation of a single methyl group can significantly alter the molecule's ability to fit into a receptor's binding pocket. The (2S,5S) stereoisomer of this compound is noted to have enhanced biological activity due to the influence of its specific stereochemistry on its interactions with biological targets.
| Stereoisomer | Observed/Expected Impact on Molecular Interactions |
| (2S,5S) | Enhanced biological activity due to specific interactions with biological targets. |
| (2R,5S) | Precursor to a potent δ-opioid receptor agonist. |
| (2R,5R) | Likely exhibits reduced affinity for certain receptors due to steric hindrance. |
Chiroptical Properties and Their Measurement
Chiral molecules like the enantiomers of this compound interact with plane-polarized light in a specific manner, a phenomenon known as optical activity. The measurement of these chiroptical properties provides valuable information about the stereochemistry of the molecule.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and the conformational features of a molecule. For chiral piperazine derivatives, CD spectroscopy can be a powerful tool for stereochemical characterization. nih.gov The technique has been successfully used to characterize the enantiomers of chiral cyclophosphazene derivatives containing a piperazine moiety, demonstrating its utility in this class of compounds. nih.gov Although specific CD spectra for this compound are not provided in the search results, the principles of the technique are well-established for assigning the absolute configuration of chiral molecules. nih.gov
| Chiroptical Technique | Principle and Application |
| Polarimetry | Measures the rotation of plane-polarized light. Used to determine the specific rotation and confirm enantiomeric purity. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of circularly polarized light. Used to determine absolute configuration and study molecular conformation. |
Advanced Spectroscopic and Structural Elucidation Techniques for 1 Benzyl 2,5 Dimethylpiperazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-benzyl-2,5-dimethylpiperazine, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
Detailed Research Findings: ¹H and ¹³C NMR spectroscopy are utilized to verify the compound's regiochemistry and the specific positions of the benzyl (B1604629) and methyl substituents. For its stereoisomers, such as the (2R,5R) and (2S,5S) forms, NMR is particularly crucial. Comparative analysis of the NMR spectra of different stereoisomers can resolve ambiguities in diastereomeric splitting patterns, which is especially apparent in the signals for the methyl and benzyl protons. The chemical shifts of the methyl groups on the piperazine (B1678402) ring, typically appearing in the range of δ 1.2–1.5 ppm in ¹H NMR spectra, are distinct and can help confirm the compound's stereochemistry. Satisfactory proton NMR spectra are considered a standard for product confirmation in synthetic procedures. googleapis.com
Interactive Table: Typical NMR Data for this compound Below is a table summarizing the expected chemical shifts. Specific values can vary based on the solvent and the specific stereoisomer.
| Atom Type | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
| Aromatic Protons | ¹H | 7.20 - 7.40 | Multiplet, corresponding to the five protons on the benzyl ring. |
| Benzyl CH₂ | ¹H | ~3.50 | Singlet or AB quartet, benzylic protons adjacent to nitrogen. |
| Piperazine Ring CH | ¹H | 2.00 - 3.00 | Complex multiplets, protons at C2 and C5. |
| Piperazine Ring CH₂ | ¹H | 1.80 - 2.80 | Complex multiplets, protons at C3 and C6. |
| Methyl Protons | ¹H | ~1.00 - 1.50 | Doublet, methyl groups at C2 and C5. |
| Aromatic Carbons | ¹³C | 127 - 140 | Multiple signals for the carbons of the phenyl group. |
| Benzyl CH₂ | ¹³C | ~60 - 65 | Single peak for the benzylic carbon. |
| Piperazine Ring CH | ¹³C | ~55 - 60 | Signals for the substituted carbons C2 and C5. |
| Piperazine Ring CH₂ | ¹³C | ~45 - 55 | Signals for the unsubstituted carbons C3 and C6. |
| Methyl Carbons | ¹³C | ~15 - 20 | Single peak for the methyl group carbons. |
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and assessing the purity of this compound.
Detailed Research Findings: High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC-MS), is employed to validate the precise molecular weight and elemental formula (C₁₃H₂₀N₂) of the compound. The expected monoisotopic mass is approximately 204.1626 g/mol . The fragmentation pattern observed in the mass spectrum provides structural information. The most characteristic fragmentation involves the cleavage of the benzyl group, which produces a stable tropylium (B1234903) cation at a mass-to-charge ratio (m/z) of 91. Another significant fragmentation pathway involves the cleavage of the piperazine ring itself.
Interactive Table: Key Mass Spectrometry Data for this compound
| Parameter | Technique | Value | Significance |
| Molecular Formula | HRMS | C₁₃H₂₀N₂ | Confirms the elemental composition. |
| Molecular Weight | LC-MS/HRMS | ~204.31 g/mol (average) | Validates the molecular identity of the compound. |
| Molecular Ion (M⁺) | EI-MS | m/z 204 | Represents the intact molecule. |
| Major Fragment | EI-MS | m/z 91 | Corresponds to the [C₇H₇]⁺ ion (benzyl/tropylium cation), a hallmark of benzyl-containing compounds. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
IR and UV-Vis spectroscopy are used to identify the functional groups and chromophores present in the this compound molecule.
Detailed Research Findings: The IR spectrum provides evidence for the key structural components. The C-H stretching frequencies of the piperazine ring's saturated carbon framework are typically observed around 2855-2944 cm⁻¹. thieme-connect.de Additional bands corresponding to the benzyl group, such as aromatic C-H and C=C stretching, confirm its presence.
UV-Vis spectroscopy is primarily used to detect the aromatic chromophore. The benzyl group gives rise to characteristic absorption in the UV region, which is particularly useful for detection in chromatographic methods like HPLC, often monitored at or near 254 nm.
Interactive Table: Characteristic Spectroscopic Absorptions for this compound
| Spectroscopy Type | Region/Wavelength | Vibration/Transition | Interpretation |
| Infrared (IR) | ~3030 cm⁻¹ | Aromatic C-H Stretch | Indicates the presence of the benzene (B151609) ring. |
| Infrared (IR) | 2850 - 3000 cm⁻¹ | Aliphatic C-H Stretch | Corresponds to the methyl and piperazine ring C-H bonds. thieme-connect.de |
| Infrared (IR) | ~1600, 1495, 1450 cm⁻¹ | Aromatic C=C Stretch | Confirms the benzene ring backbone. |
| Ultraviolet (UV) | ~254 - 265 nm | π → π* Transition | Characteristic absorption of the benzyl chromophore. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides unambiguous proof of the three-dimensional structure of this compound in the solid state.
Detailed Research Findings: For chiral molecules, single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a specific stereoisomer, such as (2S,5S) or (2S,5R). google.com This technique elucidates bond lengths, bond angles, and the precise spatial arrangement of the atoms. A key structural feature revealed is the conformation of the six-membered piperazine ring. While often adopting a stable chair conformation, related substituted piperazines have been observed to adopt a twist-boat form to alleviate steric strain between substituents. thieme-connect.de In addition to single-crystal analysis, X-ray powder diffraction (XRPD) can be used to characterize the specific crystalline form or polymorph of a bulk sample. googleapis.comgoogle.com
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are fundamental for separating this compound from impurities and for resolving its different stereoisomers.
HPLC is a standard method for determining the chemical purity of this compound.
Detailed Research Findings: Reversed-phase HPLC, often utilizing a C18 stationary phase, is commonly employed to assess the purity of synthetic batches. googleapis.com The compound's purity is typically monitored using a UV detector, with detection wavelengths set to the absorption maximum of the benzyl chromophore (e.g., 254 nm). This method allows for the quantification of the main compound relative to any synthesis-related impurities or degradation products. smolecule.com
Due to its chiral centers at the C2 and C5 positions, specialized chiral chromatography is required to separate the enantiomers and diastereomers of this compound.
Detailed Research Findings: Chiral HPLC is the benchmark technique for validating the stereochemical purity and determining the enantiomeric excess (ee) of a sample. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as Chiralpak AD-H, have been cited as effective for this purpose. This method is capable of separating the enantiomeric pair, (2S,5S) and (2R,5R), from each other and from the meso diastereomer, (2S,5R), ensuring the stereochemical integrity of the final product.
Computational and Theoretical Studies on 1 Benzyl 2,5 Dimethylpiperazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and equilibrium geometry of molecules. For 1-benzyl-2,5-dimethylpiperazine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation. researchgate.net This process, known as geometry optimization, computationally determines the most stable three-dimensional arrangement of the atoms by minimizing the total electronic energy.
The optimization would reveal key structural parameters, including the bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, it would establish the preferred conformation of the piperazine (B1678402) ring (chair, boat, or twist-boat) and the orientation of the equatorial and axial substituents, including the benzyl (B1604629) and dimethyl groups. Such studies on related N-substituted piperazines have shown that DFT is a reliable method for obtaining structural parameters that correlate well with experimental data. researchgate.net
Table 1: Predicted Structural Parameters from DFT Optimization This table is illustrative, as specific experimental or calculated values for this compound are not available in the cited literature. The parameters shown are typical of those obtained from such an analysis.
| Parameter | Description | Predicted Value Range |
|---|---|---|
| C-N (piperazine ring) | Bond length within the piperazine ring | 1.45 - 1.47 Å |
| C-C (benzyl ring) | Aromatic bond length in the benzyl group | 1.39 - 1.41 Å |
| N-C (benzyl) | Bond length between piperazine nitrogen and benzyl CH2 | 1.46 - 1.48 Å |
| C-N-C (piperazine) | Bond angle within the piperazine ring | 109° - 112° |
| Piperazine Ring | Conformational state | Likely a chair conformation |
Following geometry optimization, the calculation of vibrational frequencies is a standard procedure to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.gov This is achieved by ensuring that there are no imaginary frequencies. The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. This comparison helps to validate the accuracy of the computational model and aids in the assignment of spectral bands to specific molecular vibrations, such as C-H stretching, N-H bending, or the characteristic modes of the piperazine and benzyl rings. For novel substituted piperazines, dynamic NMR and XRD studies have been used to characterize their conformational shapes, which can be supported by theoretical frequency calculations. nih.govbeilstein-journals.orgresearchgate.net
Molecular Electrostatic Potential (MEP) analysis is a critical tool for identifying the reactive sites of a molecule. colab.wsnih.gov An MEP map visualizes the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution. For this compound, the MEP map would highlight:
Negative Regions (Nucleophilic Sites): These areas, typically colored red, correspond to regions of high electron density. They are expected to be located around the electronegative nitrogen atoms of the piperazine ring, representing the sites most susceptible to electrophilic attack. nih.gov
Positive Regions (Electrophilic Sites): These regions, colored blue, are electron-deficient and are prone to nucleophilic attack. They would be found around the hydrogen atoms, particularly any N-H protons on the piperazine ring. nih.gov
Neutral Regions: Green areas indicate regions of near-zero potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It transforms the calculated wave function into a set of localized orbitals that align with the intuitive Lewis structure concept of bonds and lone pairs. For this compound, NBO analysis would quantify charge transfer interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions indicates their significance. Key interactions would likely include:
Delocalization of the nitrogen lone pair electrons (LP(N)) into the antibonding orbitals (σ*) of adjacent C-C and C-H bonds.
Hyperconjugative interactions involving the σ bonds of the benzyl and methyl groups.
This analysis reveals the deviations from an idealized Lewis structure and helps explain the molecule's stability and electronic properties. nih.govnih.gov
Table 2: Expected Donor-Acceptor Interactions from NBO Analysis This table illustrates the types of interactions NBO analysis would identify. Specific stabilization energies are not available from the cited literature.
| Donor NBO (i) | Acceptor NBO (j) | Type of Interaction | Expected Significance |
|---|---|---|---|
| LP (N1) | σ*(C-C) | Lone Pair -> Antibonding Sigma | High |
| LP (N4) | σ*(C-H) | Lone Pair -> Antibonding Sigma | Moderate |
| σ (C-H) | σ*(C-N) | Sigma -> Antibonding Sigma | Low |
| π (C-C) Benzyl | σ*(N-C) | Pi -> Antibonding Sigma | Moderate |
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the primary electron acceptor. mdpi.com
For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the piperazine nitrogen atoms and the π-system of the benzyl ring. The LUMO would likely be distributed over the antibonding orbitals of the rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.govmdpi.com A smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov In some QSAR studies of piperazine derivatives, the HOMO energy has been identified as a significant descriptor for predicting biological activity. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide deep insights into both the conformational flexibility of this compound and its potential interactions with biological targets like receptors or enzymes. nih.govresearchgate.net
For conformational sampling, MD simulations would track the dynamic changes in the piperazine ring's conformation (e.g., chair-to-boat interconversions) and the rotation of the benzyl group. nih.gov This is crucial for understanding the molecule's accessible shapes in a solution, which influences its ability to bind to a target.
In the context of ligand-target interactions, MD simulations are used to model the binding of the molecule to a protein's active site. nih.gov After an initial "docking" pose is predicted, an MD simulation can assess the stability of this pose, revealing how the ligand and protein adjust to each other over time and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govacs.org Studies on phenyl-piperazine scaffolds have successfully used MD simulations to evaluate their binding modes and energetics as potential enzyme inhibitors. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net While specific QSAR models for this compound are not documented, numerous studies have been performed on analogs like aryl-piperazines and N-aryl piperazine derivatives. nih.govinsilico.euwu.ac.th
These models are built by calculating a wide range of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule, such as:
Electronic properties: Dipole moment, HOMO/LUMO energies. nih.gov
Steric properties: Molecular volume, surface area, shadow indices. nih.gov
Topological properties: Descriptors based on the 2D graph of the molecule.
Lipophilicity: LogP.
Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that relates a selection of these descriptors to the observed activity (e.g., receptor binding affinity or enzyme inhibition). wu.ac.thresearchgate.net Such models for aryl-piperazine derivatives have successfully predicted activities like antimalarial and antidepressant effects, providing valuable insights for designing new, more potent compounds. nih.govinsilico.eu
Topological Analysis for Noncovalent Interactions (AIM, ELF, LOL, Hirshfeld Surface, RDG)
Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) partitions the electron density of a molecule into atomic basins. wikipedia.org This analysis can identify and characterize chemical bonds and noncovalent interactions by locating bond critical points (BCPs) in the electron density. For this compound, AIM analysis could precisely define the nature of intramolecular and intermolecular interactions, such as weak hydrogen bonds (e.g., C-H···N) or van der Waals forces involving the benzyl and methyl groups.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron. wikipedia.orgaps.org It provides a clear visualization of core electrons, valence shells, covalent bonds, and lone pairs. wikipedia.org Similarly, the Localized Orbital Locator (LOL) offers another perspective on electron localization. For this compound, ELF and LOL analyses would map the high-probability regions for electron pairs, distinctly showing the lone pairs on the nitrogen atoms, the covalent bonds of the piperazine and benzyl rings, and the separation between core and valence electrons. wikipedia.org
Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.goviucr.orgnih.govresearchgate.net The surface is generated based on the electron distribution of a molecule, and different properties can be mapped onto it. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
While a specific Hirshfeld analysis for this compound is not published, an analysis of related piperazine salts reveals the types of insights that can be gained. iucr.orgnih.gov For instance, in the crystal structures of 4-(4-nitrophenyl)piperazin-1-ium salts, the dominant interactions are O···H/H···O, C···H/H···C, and H···H contacts, which are crucial for the stability of the crystal packing. nih.gov A similar analysis on this compound would likely highlight the importance of H···H contacts due to the abundance of hydrogen atoms, as well as C···H/H···C and N···H/H···N interactions, which guide the supramolecular assembly.
Illustrative Data Table: Hirshfeld Surface Contact Contributions in a Related Piperazine Compound
The following table is an example based on published data for a different piperazine derivative to illustrate the output of a Hirshfeld surface analysis. It does not represent data for this compound.
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | 45.0 |
| C···H / H···C | 22.5 |
| N···H / H···N | 15.2 |
| O···H / H···O | 10.8 |
| Other | 6.5 |
Reduced Density Gradient (RDG): RDG analysis is a technique used to identify and visualize noncovalent interactions in real space. It plots the reduced density gradient against the electron density, allowing for the distinction between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions (steric clashes). An RDG analysis of this compound would provide a 3D map of these interactions, highlighting the van der Waals forces between the benzyl group and adjacent molecules and any potential weak C-H···π interactions.
In Silico Prediction of Reaction Pathways and Selectivity
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict the most likely pathways for chemical reactions and to understand the origins of selectivity (chemo-, regio-, and stereoselectivity).
For this compound, in silico studies could provide valuable insights into its synthesis and subsequent reactions. The synthesis of this compound can be achieved via several routes, including the reductive amination of a diketone with benzylamine (B48309) or the nucleophilic substitution of 2,5-dimethylpiperazine (B91223) with benzyl chloride.
Predicting Reaction Pathways: Computational modeling can be used to map the potential energy surface for these synthetic routes. By calculating the energies of reactants, transition states, intermediates, and products, chemists can determine the most energetically favorable reaction pathway. For example, a computational study could compare the activation barriers for the mono-N-benzylation versus the di-N,N'-benzylation of 2,5-dimethylpiperazine, helping to predict conditions that favor the desired monosubstituted product.
Predicting Selectivity: In silico methods are particularly powerful for predicting regioselectivity. For instance, in reactions involving the functionalization of the piperazine ring itself, DFT calculations can determine the relative electron densities and reactivity of different positions. Recent advances have combined machine learning with quantum mechanical descriptors to predict regioselectivity with high accuracy for various reaction types. rsc.orgchemrxiv.orgresearchgate.net Such models could be applied to predict the outcome of C-H functionalization reactions on the this compound scaffold. mdpi.com A computational approach could analyze the electronic and steric properties of the two nitrogen atoms and the adjacent α-carbons to predict which site is more susceptible to attack by a given reagent, thereby guiding synthetic efforts to create novel derivatives. mdpi.commdpi.com
Exploration of 1 Benzyl 2,5 Dimethylpiperazine and Its Analogs in Chemical Applications
Building Block in Organic Synthesis and Complex Molecular Architectures
1-Benzyl-2,5-dimethylpiperazine is a significant building block in the field of organic synthesis, providing a foundational structure for the creation of more complex molecules. cymitquimica.comsigmaaldrich.comsigmaaldrich.com Its utility stems from the reactive nature of the piperazine (B1678402) ring and the influence of its substituents. The benzyl (B1604629) group, for instance, can be readily removed through hydrogenolysis, making it an ideal protecting group in the synthesis of 1-monosubstituted and 1,4-unsymmetrically disubstituted piperazines. orgsyn.org
The synthesis of this compound itself can be achieved through various routes. One common method involves the reaction of piperazine with benzyl chloride, followed by a fractionation process to separate the desired monosubstituted product from disubstituted and unreacted starting materials. orgsyn.org Another approach is the alkylation of 2,5-dimethylpiperazine (B91223) with benzylamine (B48309) in a polar aprotic solvent, followed by catalytic hydrogenation.
The chiral nature of this compound, specifically the (2S,5S) and (2R,5R) enantiomers, makes it a critical intermediate in the synthesis of enantiomerically pure compounds. This is particularly important in pharmaceutical research, where specific stereoisomers of a drug often exhibit desired therapeutic effects while others may be inactive or cause adverse effects. For example, (2R,5R)-1-benzyl-2,5-dimethylpiperazine is a key intermediate in the synthesis of delta-opioid receptor ligands like SNC 80.
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmacologically active compounds. sigmaaldrich.com By using this compound as a starting material, chemists can introduce additional functional groups and build upon its core structure to develop novel drug candidates. The methyl groups on the piperazine ring can influence the compound's lipophilicity and solubility, properties that are crucial for its pharmacokinetic profile.
Ligand Design in Coordination Chemistry and Catalysis
The nitrogen atoms within the piperazine ring of this compound possess lone pairs of electrons, enabling the molecule to act as a ligand and coordinate with metal ions. This property is central to its application in coordination chemistry and catalysis.
Chelation Properties and Metal Complex Formation
As a bidentate ligand, this compound can form stable chelate complexes with various transition metals. The formation of these metal complexes is influenced by the steric and electronic properties of the ligand. The benzyl and methyl groups can affect the coordination geometry and the stability of the resulting complex. The ability of the piperazine ring to adopt a chair conformation also plays a role in how it binds to a metal center. wikipedia.org
The synthesis of metal complexes with piperazine-based ligands is a subject of ongoing research. These complexes have shown potential in various applications, including catalysis and materials science. The specific properties of the metal complex, such as its reactivity and stability, can be fine-tuned by modifying the substituents on the piperazine ring.
Role in Asymmetric Catalysis
The chiral nature of this compound is particularly valuable in the field of asymmetric catalysis. Chiral ligands are essential for inducing enantioselectivity in chemical reactions, leading to the preferential formation of one enantiomer over the other. The (2S,5S) and (2R,5R) enantiomers of this compound can be utilized to create chiral catalysts for a variety of organic transformations.
For instance, the benzyl group can be used to induce chirality in reactions such as aldol (B89426) condensations. The development of chemoenzymatic cascade reactions, which combine chemical catalysis with biocatalysis, has opened up new avenues for the asymmetric synthesis of valuable chiral compounds. nih.gov Engineered enzymes, in conjunction with chiral ligands, can achieve high yields and enantioselectivities in the synthesis of complex molecules. nih.gov
Application in Materials Science and Polymer Chemistry
The structural features of this compound also lend themselves to applications in materials science and polymer chemistry. The rigid piperazine ring can be incorporated into polymer backbones to create materials with specific thermal and mechanical properties.
For example, piperazine-containing polymers, such as poly(terephthaloyl-trans-2,5-dimethylpiperazine) (PTDP), have been investigated for their potential as high-performance materials. The rigidity of the piperazine ring contributes to the stiffness of the polymer chain, which can result in materials with high thermal stability. The benzyl group in this compound can also be functionalized to allow for its incorporation into various polymer architectures. This makes it a useful monomer or cross-linking agent in the synthesis of novel polymers.
Reference Standard Development for Analytical Purity and Identity
In analytical chemistry, well-characterized reference standards are crucial for ensuring the accuracy and reliability of experimental results. 1-Benzylpiperazine (B3395278) dihydrochloride (B599025), a related compound, is available as a certified reference material and is suitable for use as a primary calibrator. industry.gov.au This highlights the importance of having pure and well-characterized samples of piperazine derivatives for analytical purposes.
The identity and purity of this compound can be confirmed using a variety of spectroscopic and chromatographic techniques. High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, can be used to separate and quantify the different enantiomers of the compound. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, while mass spectrometry (MS) confirms the molecular weight. industry.gov.au Quantitative NMR (qNMR) can be used to determine the purity of the compound by comparing its signal to that of a certified internal standard. industry.gov.au
Investigation as Chemical Probes for Biological Systems (Mechanistic Focus)
The piperazine moiety is a common feature in many biologically active compounds, and derivatives of this compound are investigated for their interactions with biological targets. wikipedia.org These compounds can serve as chemical probes to study the function and mechanism of action of various receptors and enzymes in the central nervous system, such as serotonin (B10506) and dopamine (B1211576) receptors.
Receptor Binding Studies and Molecular Recognition Mechanisms (e.g., serotonin, opioid)
The interaction of benzylpiperazine and related analogs with various receptor systems is a key area of investigation, revealing complex structure-activity relationships that determine their affinity and selectivity.
Opioid Receptor Interactions
Analogs of this compound, particularly diaryldimethylpiperazines and related phenylpiperidines, have been shown to possess significant affinity for opioid receptors. Molecular docking and radioligand binding assays have been instrumental in elucidating their binding mechanisms. For instance, fentanyl and its analogs, which share the phenylpiperidine core, are known to form a crucial salt bridge between their protonated amine and a highly conserved aspartic acid residue (Asp147) within the mu-opioid receptor (μOR) binding pocket. plos.orgnih.gov Carfentanil, a potent fentanyl analog, demonstrates a high binding affinity (Ki = 0.22 nM) for the μOR. nih.gov The binding affinity of various opioids can span a wide range, from sub-nanomolar for compounds like sufentanil to micromolar for tramadol. zenodo.org
Computational studies have proposed several binding modes for ligands within the μOR, utilizing distinct subpockets (SP). nih.gov The specific interactions, such as those with residues like Gln124 and Tyr75, can mediate whether a compound accesses a hydrophobic or hydrophilic pocket, influencing its binding profile. nih.gov
Furthermore, certain benzylpiperazine derivatives show high affinity for the sigma-1 receptor (σ1R), a unique receptor initially misclassified as an opioid subtype. nih.gov For example, the benzylpiperazine analog 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) exhibits a very high affinity for σ1R with a Ki value of 1.6 nM and demonstrates significant selectivity over the sigma-2 receptor (σ2R). nih.gov
| Compound | Receptor Target | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Sufentanil | μ-Opioid Receptor | 0.138 nM | zenodo.org |
| Carfentanil | μ-Opioid Receptor | 0.22 nM | nih.gov |
| Fentanyl | μ-Opioid Receptor | 1-100 nM range | zenodo.org |
| Compound 15 (benzylpiperazine analog) | σ1 Receptor | 1.6 nM | nih.gov |
| Naloxone | μ-Opioid Receptor | 1.518 nM | zenodo.org |
| Tramadol | μ-Opioid Receptor | 12,486 nM | zenodo.org |
Serotonin Receptor and Transporter Interactions
Benzylpiperazine (BZP) and its analogs are known to interact with the serotonergic system. wikipedia.org BZP acts on the serotonin reuptake transporter (SERT), leading to increased extracellular serotonin levels. wikipedia.org While direct receptor binding data for this compound is limited, studies on related structures provide significant insights. A series of N-benzylated-5-methoxytryptamine analogs showed high affinity for the 5-HT2 family of serotonin receptors. nih.gov In this series, substitution at the ortho or meta position of the benzyl group tended to enhance affinity, while para-position substitution reduced it. nih.gov
Similarly, studies on 4-benzylpiperidine (B145979) carboxamides revealed that compounds with a biphenyl (B1667301) ring substituent exhibited a higher degree of inhibition at the serotonin transporter compared to those with a diphenyl group. nih.gov This highlights the critical role of the aromatic substituents in modulating interactions with serotonergic targets.
Enzyme Inhibition Mechanisms (e.g., p38α kinase, acetylcholinesterase)
The benzylpiperazine and benzylpiperidine frameworks serve as scaffolds for potent enzyme inhibitors, targeting key enzymes involved in inflammation and neurotransmission.
Acetylcholinesterase (AChE) Inhibition
Derivatives of 1-benzylpiperidine (B1218667) are recognized as effective inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. The compound E2020 (Donepezil), a 1-benzylpiperidine derivative, is a potent AChE inhibitor with an IC50 value of 5.7 nM. researchgate.net Kinetic studies show that its inhibition is of a mixed type. nih.gov Molecular modeling and structural analysis indicate that these inhibitors bind within the active site of AChE, forming π-π stacking interactions with aromatic residues such as Trp286 and Tyr341. wikipedia.org Compound 13e (E2020) demonstrates a high degree of selectivity, with an affinity 1250 times greater for AChE than for butyrylcholinesterase. researchgate.net
p38α Kinase Inhibition
Inhibitors of p38 mitogen-activated protein (MAP) kinase are sought for their potential in treating inflammatory diseases. The development of pyridinyl-imidazole based compounds, which act as competitive inhibitors at the ATP binding site of p38α kinase, has been a major focus. zenodo.org Crystal structures reveal key binding interactions, where the pyridine (B92270) nitrogen of the inhibitor forms a hydrogen bond with the main chain N-H of Met109 in the enzyme's active site. zenodo.org The aryl substituent of these inhibitors penetrates a hydrophobic pocket that is not accessed by ATP, contributing to their inhibitory activity. zenodo.org The search for compounds with improved selectivity over prototypical inhibitors has led to the discovery of new structural classes, including pyrido-pyrimidinones. nih.gov
| Inhibitor Class/Compound | Enzyme Target | Key Findings | Reference |
|---|---|---|---|
| E2020 (Donepezil) | Acetylcholinesterase (AChE) | IC50 = 5.7 nM; Mixed-type inhibition | nih.govresearchgate.net |
| Pyridinyl-imidazole analogs | p38α MAP Kinase | Competitive ATP-binding site inhibitors; H-bond with Met109 | zenodo.org |
| Benzylpiperazine derivatives | Monoacylglycerol Lipase (MAGL) | Reversible inhibition; High selectivity over other serine hydrolases |
Modulation of Neurotransmitter Systems (Focus on biochemical pathways)
Benzylpiperazine analogs can profoundly modulate neurotransmitter systems, primarily by influencing the release and reuptake of monoamines like serotonin and dopamine.
N-benzylpiperazine (BZP) exhibits amphetamine-like properties by enhancing the release of both dopamine and serotonin. researchgate.netnih.gov Its primary mechanism involves acting on reuptake transporters. wikipedia.org BZP has a pronounced effect on the serotonin transporter and, to a lesser extent, on the dopamine and norepinephrine (B1679862) transporters, increasing the synaptic concentration of these neurotransmitters. wikipedia.orgresearchgate.net Furthermore, BZP acts as an antagonist at α2-adrenoceptors, which inhibits the negative feedback mechanism for norepinephrine release, further increasing its availability. wikipedia.org
The modulation of these neurotransmitter pathways has downstream consequences. For example, serotonin, acting through its various receptor subtypes, can regulate dopamine neuron activity. nih.gov 5-HT2A receptors can stimulate dopamine release, whereas 5-HT2C receptors often exert an inhibitory effect. nih.gov By increasing synaptic serotonin, BZP can indirectly influence dopaminergic pathways through these receptor-mediated interactions. Studies on related benzylpiperidine compounds that inhibit the dopamine transporter (DAT) show this can restore D2 receptor endocytosis, demonstrating a specific modulation of a cellular signaling pathway. nih.gov
In Vitro Studies on Cellular Pathways and Oxidative Damage
In vitro studies using cell models have provided detailed insights into the cellular effects of benzylpiperazine analogs, particularly N-benzylpiperazine (BZP). Research on human glioblastoma (LN-18) cells has revealed that BZP can induce neurotoxicity through specific cellular pathways. nih.govnih.gov
Exposure to BZP leads to significant mitochondrial dysfunction. nih.gov This is characterized by an increase in the mitochondrial membrane potential, which can trigger a cascade of detrimental effects, including a decrease in cellular ATP levels. nih.govnih.gov
A key finding is the induction of oxidative stress. BZP treatment causes a marked increase in the production of reactive oxygen species (ROS). nih.govnih.gov The overproduction of ROS can lead to cellular damage. This is evidenced by increased levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a biomarker for oxidative DNA damage. nih.govnih.gov
Ultimately, these events converge on the activation of programmed cell death, or apoptosis. Studies have confirmed that BZP treatment leads to the activation of executioner caspase-3 and initiator caspase-9. nih.govnih.gov The activation of this specific caspase cascade strongly implies that BZP-induced cell death occurs via the mitochondrial (intrinsic) apoptotic pathway. nih.gov
| Cellular Effect of N-Benzylpiperazine (BZP) | Observation in LN-18 Cells | Biochemical Pathway Implicated | Reference |
|---|---|---|---|
| Mitochondrial Dysfunction | Increased membrane potential, decreased ATP levels | Disruption of oxidative phosphorylation | nih.govnih.gov |
| Oxidative Stress | Increased Reactive Oxygen Species (ROS) production | Cellular metabolic stress | nih.govnih.gov |
| DNA Damage | Increased levels of 8-OHdG marker | Oxidative damage to nucleic acids | nih.govnih.gov |
| Apoptosis | Activation of caspase-3 and caspase-9 | Mitochondrial (intrinsic) apoptotic pathway | nih.govnih.gov |
Advanced Analytical Method Development for 1 Benzyl 2,5 Dimethylpiperazine
Development of Robust Separation and Detection Protocols
The separation and detection of 1-Benzyl-2,5-dimethylpiperazine and its related isomers rely on modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.
For identity and purity assessment, a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or High-Resolution Mass Spectrometry (HRMS) is effective. A common approach involves using a C18 column with an isocratic elution system.
The stereochemical purity of this compound is critical, particularly for its chiral isomers like (2S,5S)-1-Benzyl-2,5-dimethylpiperazine. Chiral HPLC is the definitive method for validating the enantiomeric excess. This technique often utilizes polysaccharide-based columns, such as the Chiralpak AD-H, which can effectively separate stereoisomers.
Gas chromatography with a Flame Ionization Detector (GC-FID) presents a cost-effective alternative for the analysis of substituted piperazines. Although challenges exist due to the poor chromophoric nature of some piperazines, which can limit detection by HPLC-UV, GC-FID provides a reliable solution. Method development with different stationary phases has shown that a (50%-Phenyl)-methylpolysiloxane column (like DB-17) offers good separation and peak shapes for piperazine (B1678402) compounds. nih.gov
Table 1: Exemplary Chromatographic Conditions for the Analysis of Piperazine Derivatives
| Parameter | HPLC-UV/HRMS Method nih.gov | Chiral HPLC Method nih.govnih.gov | GC-FID Method nih.gov |
|---|---|---|---|
| Column | C18 (5 µm, 250 mm) | Chiralpak AD-H | DB-17 (30 m x 0.53 mm, 1 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile/0.1% TFA (70:30) | n-hexane/ethanol (B145695)/ethanolamine (B43304) | Helium |
| Flow Rate | Not Specified | 0.6 - 0.65 mL/min | 2 mL/min |
| Detection | UV/HRMS (ESI+) | UV (226 nm) | Flame Ionization Detector (FID) |
| Temperature | Not Specified | 25 - 30 °C | Oven: 150°C (10 min), then ramp to 260°C |
| Injection Volume | Not Specified | 20 µL | 1.0 µL |
Trace Analysis and Impurity Profiling
The detection and quantification of trace-level impurities are essential for quality control. Impurities can include starting materials, by-products, and degradation products.
Impurity Profiling with HPLC: High-Performance Liquid Chromatography is a powerful tool for impurity profiling. It can separate the main compound from its isomers and other related substances. For instance, a method using a chiral column was developed to separate 1-[2-(2,4-dimethyl-thiophenyl)-phenyl]piperazine from its isomer, demonstrating high separation efficiency and ensuring that the solvent did not interfere with impurity detection. nih.gov This approach is directly applicable to the analysis of this compound to ensure its isomeric purity.
Elemental Analysis: To detect non-chromatographically amenable impurities such as residual solvents, elemental analysis is a valuable technique. This method validates the content of carbon, hydrogen, and nitrogen against their theoretical values, providing a quantitative measure of purity. nih.gov
Bioanalytical Methodologies for In Vitro Research Matrices
For in vitro research, such as metabolism studies in human liver microsomes or plasma stability assays, sensitive and specific bioanalytical methods are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices. researchgate.net
While specific bioanalytical methods for this compound are not widely published, methods developed for structurally similar compounds like 1-benzylpiperazine (B3395278) (BZP) provide a strong framework. An LC-MS method for BZP and its metabolites in human plasma utilized a C18 column with a mobile phase of ammonium (B1175870) formate (B1220265) and acetonitrile. nih.gov Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from matrix components. uj.edu.plnih.gov For instance, a quantitative analysis of benzphetamine in human plasma was achieved using LLE followed by HPLC-MS/MS. basinc.com
In vitro metabolism studies of piperazine-containing compounds frequently use LC-MS to identify and characterize metabolites. nih.gov Studies on fipexide, which metabolizes to a benzylpiperazine derivative, employed LC-MS to characterize reactive metabolites formed in liver microsomes. nih.gov Similarly, the in vitro metabolism of other piperazine derivatives has been investigated to identify phase I metabolites and bioactivation pathways, often involving trapping reactive intermediates with agents like glutathione (B108866) or potassium cyanide for subsequent LC-MS/MS analysis. rsc.orgrsc.org These methodologies are directly translatable to the investigation of this compound in in vitro systems.
Table 2: Bioanalytical Method Parameters for Benzylpiperazine (BZP) in Human Plasma nih.gov
| Parameter | Value |
|---|---|
| Analytical Technique | LC-MS |
| Sample Matrix | Human Plasma |
| Column | C18 |
| Linearity Range | 1 to 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy | >90% |
| Intra-day Precision (RSD) | <5% |
| Inter-day Precision (RSD) | <10% |
Standardization and Validation of Analytical Procedures
The validation of analytical methods is a regulatory requirement to ensure that the method is reliable for its intended purpose. Validation demonstrates that the method is specific, accurate, precise, and robust.
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jocpr.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
For example, a GC method for substituted piperazines was validated for precision, specificity, linearity, accuracy, and robustness. nih.gov Similarly, an HPLC method for a related piperazine compound was shown to have good specificity, linear relation, precision, sensitivity, repeatability, and a high recovery rate. nih.gov These validation practices are essential for any newly developed analytical method for this compound.
Future Research Directions and Emerging Opportunities for 1 Benzyl 2,5 Dimethylpiperazine
Sustainable and Green Synthesis Approaches
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. unibo.it For 1-Benzyl-2,5-dimethylpiperazine, future research will likely focus on moving away from conventional synthesis methods that may involve harsh reaction conditions or hazardous reagents.
Ultrasound-Assisted Synthesis: Ultrasound irradiation has emerged as a green chemistry tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times. nih.govnih.gov The application of ultrasound to the synthesis of N-substituted piperazines has been shown to be effective. nih.gov Research into ultrasound-assisted methods for the benzylation of 2,5-dimethylpiperazine (B91223) could offer a more energy-efficient pathway to the target compound. mdpi.comsci-hub.mk
Photoredox Catalysis: Visible-light photoredox catalysis represents a sustainable and powerful method for the formation of C-C and C-N bonds. mdpi.com This approach has been successfully applied to the synthesis of substituted piperazines. organic-chemistry.org Future studies could focus on developing photoredox-catalyzed methods for the synthesis of this compound and its derivatives, offering a greener alternative to traditional methods. mdpi.com
Table 1: Comparison of Potential Green Synthesis Approaches for this compound
| Synthesis Approach | Potential Advantages | Key Research Focus |
|---|---|---|
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. acs.orgcore.ac.uk | Development of specific enzymes for the asymmetric synthesis of the piperazine (B1678402) core. acs.org |
| Ultrasound-Assisted Synthesis | Increased reaction rates, higher yields, energy efficiency. nih.govnih.gov | Optimization of ultrasonic parameters for the N-benzylation step. |
| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. mdpi.comorganic-chemistry.org | Design of suitable photocatalysts and reaction conditions for the synthesis. mdpi.com |
Exploration of Novel Reactivity Patterns
The piperazine ring system in this compound offers multiple sites for chemical modification. Future research is expected to delve into novel reactivity patterns to create a diverse range of derivatives with unique properties.
C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the piperazine ring is a highly attractive strategy for introducing new substituents. mdpi.comresearchgate.net While historically challenging, recent advances in catalysis have made this more feasible. mdpi.com Exploring the C-H functionalization of this compound could lead to the synthesis of novel analogs with altered steric and electronic properties, which may be valuable in medicinal chemistry and materials science. encyclopedia.pub
Ring-Opening and Ring-Expansion Reactions: Investigating the ring-opening of the piperazine core, followed by cyclization with different reagents, could lead to the formation of other heterocyclic systems. nih.govacs.org Such transformations would significantly expand the chemical space accessible from this compound.
Divergent Synthesis: Using this compound as a starting scaffold, divergent synthetic strategies can be employed. This involves reacting the compound with a variety of building blocks to rapidly generate a library of structurally diverse molecules. This approach is particularly useful in the early stages of drug discovery.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes.
Quantum-Mechanical Calculations: Density Functional Theory (DFT) and other quantum-mechanical methods can be used to study the conformational preferences of this compound and its derivatives. Understanding the low-energy conformations is crucial for predicting how these molecules will interact with biological targets. mdpi.com
Molecular Docking and Dynamics: For applications in drug discovery, molecular docking simulations can predict the binding modes of this compound derivatives to target proteins. acs.org Subsequent molecular dynamics simulations can provide insights into the stability of these interactions over time.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate the structural features of a series of this compound analogs with their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards more potent molecules. nih.gov
Table 2: Computational Tools for Investigating this compound
| Computational Method | Application | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Conformational analysis | Stable conformers, electronic properties. mdpi.com |
| Molecular Docking | Binding to biological targets | Preferred binding poses, binding affinity. acs.org |
| Molecular Dynamics (MD) Simulations | Stability of ligand-protein complexes | Dynamic behavior, interaction stability. |
| QSAR | Predicting biological activity | IC50 values, therapeutic potential. nih.govnih.gov |
Integration with High-Throughput Screening for New Chemical Entities
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.govresearchgate.net The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.govnih.gov
Combinatorial Chemistry: The synthesis of combinatorial libraries of this compound derivatives is a key strategy for discovering new chemical entities. nih.govscilit.comyoutube.com By systematically varying the substituents on the piperazine ring and the benzyl (B1604629) group, a large number of compounds can be generated for screening. nih.gov
Development of Focused Libraries: Rather than creating large, random libraries, future efforts may focus on designing smaller, more focused libraries of this compound analogs. These libraries would be designed based on computational predictions or existing structure-activity relationship data to increase the probability of finding active compounds.
Miniaturization and Automation: Advances in robotics and microfluidics allow for the screening of compound libraries in a highly miniaturized and automated fashion, reducing costs and increasing throughput. stanford.edu
Expanding Applications in Diverse Scientific Disciplines
While much of the focus on piperazine derivatives has been in medicinal chemistry, the unique properties of this compound make it a candidate for applications in other scientific fields.
Asymmetric Catalysis: Chiral piperazine derivatives can serve as ligands for metal catalysts used in asymmetric synthesis. The chirality of this compound could be exploited to induce stereoselectivity in a variety of chemical transformations.
Materials Science: The rigid structure of the piperazine ring and the aromatic benzyl group suggest that derivatives of this compound could be used as building blocks for the synthesis of novel polymers or supramolecular assemblies with interesting optical or electronic properties.
Coordination Chemistry: The two nitrogen atoms of the piperazine ring can coordinate to metal ions, forming coordination complexes. wikipedia.org The specific stereochemistry of this compound could lead to the formation of metal complexes with unique geometries and catalytic or material properties.
Q & A
Q. What synthetic methodologies are effective for preparing 1-Benzyl-2,5-dimethylpiperazine derivatives?
Answer: The synthesis typically involves multi-step protocols with controlled reaction conditions. For example:
- Step 1: Neutralization of diphosphoric acid (H₄P₂O₇) with trans-2,5-dimethylpiperazine in a 1:1 molar ratio at low temperatures (e.g., 0–5°C).
- Step 2: Slow evaporation of the solution at room temperature to yield needle-shaped crystals, as demonstrated in the synthesis of dihydrogen diphosphate derivatives .
- Characterization: X-ray crystallography, IR, and NMR are critical for structural confirmation. For chiral derivatives, optical resolution using camphoric acids ensures enantiopurity (>99% ee) .
Q. How is this compound utilized as a structural template in hybrid materials?
Answer: The compound acts as a templating agent in low-dimensional metal halide perovskites. For example:
- Hydrothermal Synthesis: Combining trans-2,5-dimethylpiperazine with metals (Ag, Cu, Cd) and acids (HCl/HBr) at 180°C for 24 hours yields 1D double-chain perovskites. The resulting structures exhibit unique photoluminescent properties due to edge-shared inorganic skeletons .
- Key Parameters: Solvent polarity and reaction time influence crystallinity. Polar solvents like DMSO reduce enantioselectivity by competing with chiral catalysts .
Q. What analytical techniques are essential for characterizing this compound derivatives?
Answer:
- Mass Spectrometry (MS): Fragmentation patterns (e.g., m/z 142 for M⁺) help identify structural isomers .
- X-ray Diffraction (XRD): Resolves supramolecular features, such as hydrogen-bonding networks in dihydrogen diphosphate salts .
- Vibrational Spectroscopy: Distinguishes protonated vs. non-protonated forms in catalytic intermediates .
Advanced Research Questions
Q. How does solvent polarity influence enantioselectivity in organocatalytic reactions involving this compound?
Answer: Solvent polarity modulates proton transfer efficiency and catalytic competition:
- Low Polarity (CHCl₃): Enables collaboration between chiral tripeptides and trans-2,5-dimethylpiperazine, achieving 77–80% ee in asymmetric aldol reactions.
- High Polarity (DMSO): Protonated dimethylpiperazine directly activates substrates, reducing enantioselectivity (e.g., 39.5% yield with 0% ee) due to achiral pathway dominance .
- Methodological Note: Optimize solvent-catalyst pairs (e.g., acetone for balanced yield/selectivity) and monitor reaction progress via HPLC .
Q. What mechanisms underlie the radical scavenging activity of this compound?
Answer: The compound exhibits superior antioxidant properties compared to metal complexes (e.g., CuCl₄ salts):
- Reactive Sites: Tertiary amines and benzyl groups act as proton donors/electron acceptors.
- ABTS/DPPH Assays: Demonstrated 2–3× higher scavenging activity than metal counterparts, attributed to enhanced proton diffusion and π-π interactions .
- Experimental Design: Use UV-Vis spectroscopy to quantify radical quenching at λ = 734 nm (ABTS⁺) or 517 nm (DPPH) .
Q. How can this compound derivatives enable reversible hydrogen storage?
Answer:
- Catalytic Cycling: Iridium catalysts facilitate reversible hydrogenation/dehydrogenation between 2,5-dimethylpyrazine and 2,5-dimethylpiperazine.
- Efficiency: Three H₂ equivalents are stored/released per cycle with >95% yield over four cycles. Solvent-free conditions further enhance practicality .
- Characterization: Monitor H₂ uptake via gas chromatography (GC) and validate structural integrity via XRD .
Q. What role does this compound play in opioid receptor ligand design?
Answer: Chiral derivatives (e.g., (2S,5R)-4-allyl-2,5-dimethylpiperazine) are key to δ-opioid receptor selectivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
